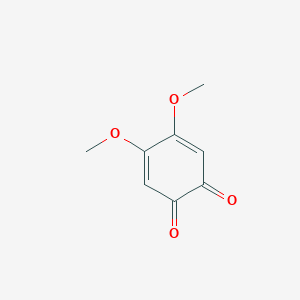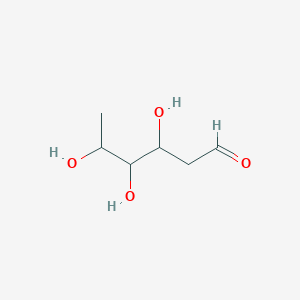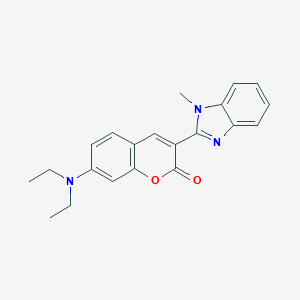
4,5-Dimethoxy-o-benzoquinone
描述
4,5-Dimethoxy-o-benzoquinone is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
4,5-Dimethoxy-1,2-benzoquinone (DMBQ) is a redox-active compound . It interacts with its targets through redox reactions, serving as an electron acceptor in these processes . The primary targets of DMBQ are likely to be the components involved in electron transport chains, similar to its structural analog, ubiquinone .
Mode of Action
DMBQ undergoes redox cycling, accepting and donating electrons in biochemical reactions . This redox activity is crucial for its function in electron transport chains. In the presence of reduced graphene oxide (rGO) sheets, DMBQ provides stable redox-active centers and serves as a spacer to avoid rGO sheets aggregation .
Biochemical Pathways
DMBQ is involved in the redox cycle, contributing to the generation of extracellular Fenton reagent . This reagent enables the brown rot fungus Gloeophyllum trabeum to degrade a wide variety of organic compounds . DMBQ also plays a role in the electron transport chain, similar to ubiquinone .
Pharmacokinetics
Its structural analog, ubiquinone, shows linear pharmacokinetics after single and repeated oral dosing . The presence of two carbonyl groups in DMBQ prevents the use of any Grignard-based magnesium electrolytes, as the Grignard reagents will undergo nucleophilic attack of carbonyl moieties, leading to the decomposition of DMBQ in solutions .
Result of Action
DMBQ’s redox activity results in its function as a high capacitance and long cycle life pseudocapacitive electrode when decorated on reduced graphene oxide (rGO) sheets . It exhibits an excellent capacitance of 650 F g −1 at 5 mV s −1 (780 F cm −3) in 1 M sulfuric acid .
Action Environment
The action of DMBQ is influenced by environmental factors. For instance, the presence of reduced graphene oxide (rGO) sheets enhances its redox activity . Furthermore, the action of DMBQ as a pseudocapacitive electrode is tested in 1 M sulfuric acid , indicating that the acidity of the environment can influence its efficacy.
生化分析
Biochemical Properties
4,5-Dimethoxy-o-benzoquinone plays a crucial role in various biochemical reactions, primarily due to its redox properties. It acts as an electron carrier, participating in oxidation-reduction reactions. This compound interacts with several enzymes and proteins, including laccases and peroxidases, which facilitate its redox cycling. The interactions with these enzymes often involve the transfer of electrons, leading to the formation of reactive oxygen species (ROS) that can further participate in cellular signaling and defense mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by generating ROS, which activate signaling pathways leading to programmed cell death . Additionally, this compound can alter gene expression profiles, promoting the expression of genes involved in oxidative stress responses and inhibiting those related to cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to thiol groups in proteins, leading to the formation of adducts that can inhibit enzyme activity. This compound also participates in redox cycling, where it undergoes reduction and oxidation, generating ROS in the process. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, thereby influencing cellular functions and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions but can degrade in the presence of light and oxygen, leading to the formation of various degradation products. Long-term exposure to this compound in vitro has been associated with sustained oxidative stress and cellular damage, which can affect cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit protective effects by inducing mild oxidative stress that activates cellular defense mechanisms. At high doses, it can cause significant toxicity, leading to oxidative damage, inflammation, and cell death. Studies have reported threshold effects, where the compound’s beneficial effects are observed only within a specific dosage range, beyond which adverse effects predominate .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its redox activity. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its metabolism and detoxification. The compound can influence metabolic flux by altering the levels of metabolites involved in oxidative stress responses and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biological activity. For example, the compound can be transported into mitochondria, where it participates in redox reactions and influences mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in mitochondria and other organelles involved in redox reactions. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is essential for its role in modulating cellular redox status and signaling pathways .
属性
IUPAC Name |
4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNHYWSNHGOKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175314 | |
| Record name | 4,5-Dimethoxy-o-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21086-65-7 | |
| Record name | 4,5-Dimethoxy-1,2-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21086-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxy-o-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021086657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,2-dione, 4,5-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dimethoxy-o-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-o-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-Dimethoxy-o-benzoquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7L5A4T5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4,5-Dimethoxy-o-benzoquinone synthesized?
A1: Several methods exist for synthesizing this compound:
- Oxidation of Catechol: This compound can be prepared by oxidizing catechol with sodium iodate in methanol []. The use of higher alcohols requires a crown ether and potassium iodate for optimal results [].
- Formal [4+2] Cyclization: A formal [4+2] cyclization reaction between 2,3-Dimethoxy-1,3-butadiene and oxalyl chloride offers another synthetic route [, ].
Q2: What role does this compound play in the biodegradation processes of brown-rot fungi?
A: this compound is a key component in the extracellular Fenton chemistry employed by brown-rot fungi like Gloeophyllum trabeum [, ]. This fungus secretes both 2,5-dimethoxy-1,4-benzoquinone and this compound, which undergo iron-dependent redox cycling to reduce Fe3+ and generate H₂O₂ []. These reactions create extracellular Fenton reagent, a powerful oxidizing agent used by the fungus to break down lignin and other wood components [, ].
Q3: How does the structure of this compound influence its reactivity?
A3: The presence of two carbonyl groups and two methoxy groups on the benzene ring significantly impacts the reactivity of this compound:
- Metal Complexation: The carbonyl oxygen atoms in this compound readily form complexes with metal chlorides, exhibiting a particular affinity for SnCl4, InCl3, and ZnCl2 [].
- Redox Behavior: The quinone structure enables this compound to participate in redox reactions, accepting electrons to form the corresponding catechol [, ].
Q4: What analytical techniques are commonly used to study this compound?
A4: Various techniques are employed to characterize and quantify this compound:
- Spectrophotometry: Changes in UV-Vis absorbance spectra help monitor complex formation between this compound and metal chlorides [].
- NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure and interactions of this compound, especially in complexation studies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















